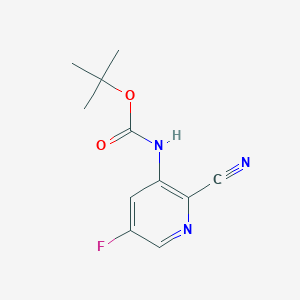

2-Cyano-5-fluoro-nicotinic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as the one , can be efficiently carried out using tert-butyl fluorocarbonate (Boc-F) as described in the first paper. The reaction proceeds at room temperature and under mild conditions, which could be advantageous for the synthesis of 2-Cyano-5-fluoro-nicotinic acid tert-butyl ester . Additionally, the second paper discusses a rational synthesis approach for a tert-butyl/cyano substituted benzene derivative, which could provide insights into the synthesis of cyano-substituted compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as the tert-butyl/cyano substituted benzene derivative mentioned in the second paper, has been characterized using techniques like X-ray crystallography, voltammetry, and electron paramagnetic resonance (EPR) spectroscopy . These techniques could similarly be applied to determine the molecular structure of this compound, providing valuable information about its geometry, electronic structure, and potential reactivity.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not detailed in the provided papers, the properties of tert-butyl esters and cyano-substituted compounds in general can be inferred. Tert-butyl esters are typically non-polar, volatile compounds with relatively low boiling points. The cyano group contributes to the polarity of the molecule and could affect its solubility in organic solvents. The fluorine atom could also impact the acidity of the compound, making the adjacent hydrogen atoms more acidic .

Scientific Research Applications

Chemical Synthesis and Catalysis

2-Cyano-5-fluoro-nicotinic acid tert-butyl ester is used in various chemical synthesis processes. For instance, it plays a role in the stereoselective synthesis of γ-fluorinated α-amino acids, a process critical for producing optically active compounds (Laue et al., 2000). Additionally, it is involved in catalytic processes like the Zn-catalyzed tert-butyl nicotinate-directed amide cleavage, mimicking metallo-exopeptidase activity (Wybon et al., 2018).

Photolysis and Photodegradation Studies

This compound has been studied in the context of photolysis, particularly in environmental contexts. For example, the photodegradation of cyhalofop-butyl, a compound related to this compound, was studied to understand its behavior in aquatic systems (Pinna & Pusino, 2011).

Organic Electronic Applications

The compound is also significant in the development of organic electronic materials. Research involving organic dyes, including derivatives of this compound, has been conducted to improve the photovoltaic performance of solid-state dye-sensitized solar cells (Kwon et al., 2012).

Medicinal Chemistry

In medicinal chemistry, the compound is used in the synthesis of various pharmaceutical intermediates. Research has shown its application in the preparation of compounds like tert-butyl α-fluoro-β-keto esters, which are important in the development of new drugs (Ding & Maruoka, 2009).

Environmental Chemistry

Lastly, the compound is relevant in environmental chemistry, particularly in the study of biomass-derived materials. For example, research on producing acid chloride derivatives from biomass-derived materials involves tert-butyl esters, showcasing the versatility of these compounds in sustainable chemistry applications (Dutta et al., 2015).

properties

IUPAC Name |

tert-butyl N-(2-cyano-5-fluoropyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN3O2/c1-11(2,3)17-10(16)15-8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZJEYMVDQOJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)

![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

![(1R,3S,3Ar,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B3016128.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![5-[(E)-3-(4-Fluorosulfonyloxyphenyl)prop-2-enoyl]-1-phenyltriazole](/img/structure/B3016138.png)